3-Ethyl-2-methyl-1-benzothiophene
Description
Properties
CAS No. |
61612-04-2 |
|---|---|
Molecular Formula |
C11H12S |
Molecular Weight |
176.28 g/mol |
IUPAC Name |
3-ethyl-2-methyl-1-benzothiophene |
InChI |
InChI=1S/C11H12S/c1-3-9-8(2)12-11-7-5-4-6-10(9)11/h4-7H,3H2,1-2H3 |
InChI Key |
OIYQRNXEYQYCDM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC2=CC=CC=C21)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of 3-Ethyl-2-methyl-1-benzothiophene and Related Compounds
Key Observations:
- Electronic Effects: The ethyl and methyl groups in this compound are electron-donating, stabilizing the aromatic system and reducing electrophilic substitution reactivity compared to chloro- or carboxylate-substituted analogs .
- Polarity and Solubility: The presence of polar groups (e.g., Cl, COOEt) in ethyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate enhances its solubility in polar solvents like ethyl acetate and methanol, as noted in purification protocols .
Physicochemical Properties
- Melting Points and Stability:
- This compound likely exhibits a lower melting point than its halogenated analogs due to weaker intermolecular forces. Ethyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate, with higher molecular weight (254.73 g/mol) and polar groups, may form more stable crystals .
- Ureido derivatives (e.g., compound 6f in ) demonstrate enhanced thermal stability due to hydrogen-bonded networks .
Q & A
Q. How to address discrepancies between theoretical and experimental spectral data?
- Methodological Answer: Compare computed NMR shifts (GIAO method) with experimental data to identify conformational mismatches. Solvent effects (PCM models) and dynamic averaging (e.g., hindered rotation) account for deviations. Adjust computational parameters (basis sets, solvent dielectric constants) to improve alignment .
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